Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced fluorinating agents and optimized reaction conditions ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
Fluazinam: A fungicide that interferes with the biochemistry of respiration.
Uniqueness: Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)7-5-4-6(10(11,12)13)8(14-7)16-2/h4-5H,3H2,1-2H3 |
InChI Key |
BXDSAWZYUBLUKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.